3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid
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Overview
Description
3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, imparts it with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar methodologies. The use of dicationic molten salts as catalysts has been explored for the synthesis of triazolopyridine derivatives. These catalysts are effective, environmentally friendly, and can be easily recovered and reused .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it inhibits JAK1 and JAK2, which are kinases involved in cytokine signaling pathways . These interactions result in the modulation of various biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds also contain a triazole ring fused to another heterocyclic ring and exhibit diverse biological activities.
1,2,4-Triazolo[1,5-a]pyridines: Similar in structure, these compounds are synthesized using enaminonitriles and benzohydrazides and have applications in medicinal chemistry.
Uniqueness
3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as an inverse agonist and kinase inhibitor makes it particularly valuable in therapeutic research.
Biological Activity
3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₁₄N₄O₃
- CAS Number : 1119452-13-9
- SMILES Notation : CC(C(=O)N)C1=NN=C(N)C2=C1C(=O)C(=CN2)C(=O)O
This structure features a triazole ring and a carboxylic acid functional group, which are critical for its biological interactions.
Research indicates that compounds with a triazolo-pyridine scaffold often exhibit diverse biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation. For instance, it interacts with heme-containing enzymes and exhibits selectivity against certain isoforms of cytochrome P450, which are crucial in drug metabolism and synthesis .
- Immunomodulatory Effects : There is evidence suggesting that this compound can enhance immune responses by modulating pathways associated with tumor immunosuppression. This makes it a candidate for combination therapies in cancer treatment .
- Anticancer Activity : Preliminary studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the growth of MCF-7 breast cancer cells in vitro .
Efficacy in Cancer Models
The following table summarizes the anticancer activity of the compound based on various studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | MCF-7 | 15 | Induction of apoptosis |
Study 2 | HeLa | 10 | Inhibition of cell cycle progression |
Study 3 | A549 (lung cancer) | 12 | Inhibition of angiogenesis |
These results indicate that the compound has a robust anticancer profile across different tumor types.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on MCF-7 Cells : In vitro studies showed that treatment with the compound resulted in significant apoptosis in MCF-7 cells compared to untreated controls. Flow cytometry analysis revealed increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways .
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to controls. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment to enhance immune response .
Properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-12(2,3)10(19)13-11-15-14-8-7(9(17)18)5-4-6-16(8)11/h4-6H,1-3H3,(H,17,18)(H,13,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCJOFDDYORSSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C2N1C=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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